4-[1-(4-aminophenyl)-1-(4-methylphenyl)ethyl]aniline
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Overview
Description
4-[1-(4-aminophenyl)-1-(4-methylphenyl)ethyl]aniline is an organic compound with a complex structure that includes both amine and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-aminophenyl)-1-(4-methylphenyl)ethyl]aniline can be achieved through several methods. One common approach involves the reduction of Schiff bases. This method typically uses reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-aminophenyl)-1-(4-methylphenyl)ethyl]aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions typically involve the use of reducing agents like NaBH4 or LiAlH4.
Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, and other oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-[1-(4-aminophenyl)-1-(4-methylphenyl)ethyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its amine group.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[1-(4-aminophenyl)-1-(4-methylphenyl)ethyl]aniline involves its interaction with various molecular targets. The amine group can form hydrogen bonds with proteins and enzymes, affecting their activity and function. The compound may also interact with cellular pathways, influencing biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- 1,3,5-Tris(4-aminophenyl)benzene
Uniqueness
4-[1-(4-aminophenyl)-1-(4-methylphenyl)ethyl]aniline is unique due to its specific structural features, including the presence of both amine and methylphenyl groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-[1-(4-aminophenyl)-1-(4-methylphenyl)ethyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2/c1-15-3-5-16(6-4-15)21(2,17-7-11-19(22)12-8-17)18-9-13-20(23)14-10-18/h3-14H,22-23H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPSZKFMMZUWFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47194203 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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